molecular formula C21H19N5O2 B3007734 N-(2-methylphenyl)-2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide CAS No. 895009-02-6

N-(2-methylphenyl)-2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide

Cat. No.: B3007734
CAS No.: 895009-02-6
M. Wt: 373.416
InChI Key: JGSRZRWSWUGYML-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[3,4-d]pyrimidin-4-one class, characterized by a fused pyrazole-pyrimidine core with a ketone group at position 2. The structure includes two 2-methylphenyl substituents: one attached to the pyrazole nitrogen (position 1) and the other to the acetamide nitrogen (position N-(2-methylphenyl)). This dual substitution likely enhances lipophilicity and steric bulk, influencing pharmacokinetic properties such as membrane permeability and metabolic stability .

Properties

IUPAC Name

N-(2-methylphenyl)-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O2/c1-14-7-3-5-9-17(14)24-19(27)12-25-13-22-20-16(21(25)28)11-23-26(20)18-10-6-4-8-15(18)2/h3-11,13H,12H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGSRZRWSWUGYML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-methylphenyl)-2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. The structure features a pyrazolo[3,4-d]pyrimidine core, which is known for various pharmacological effects.

  • Molecular Formula : C₁₈H₁₈N₄O
  • Molecular Weight : 306.36 g/mol
  • CAS Number : 895010-53-4

Biological Activity Overview

The biological activity of this compound has been studied primarily in the context of its anticancer and antimicrobial properties. The following sections detail these activities based on recent research findings.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines.

Case Studies

  • Cytotoxicity against Cancer Cell Lines :
    • A study reported that derivatives of pyrazolo compounds exhibited IC₅₀ values ranging from 3.79 µM to 42.30 µM against MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer) cell lines .
    • Another investigation found that certain derivatives displayed potent activity with IC₅₀ values as low as 0.067 µM against Aurora-A kinase, a target in cancer therapy .

The mechanism by which these compounds exert their anticancer effects often involves the inhibition of critical kinases involved in cell proliferation and survival pathways.

Antimicrobial Activity

The antimicrobial efficacy of this compound has also been explored.

Antibacterial and Antifungal Studies

Research has demonstrated that similar pyrazole derivatives possess antibacterial properties against pathogens such as Escherichia coli and Staphylococcus aureus. These studies typically employ methods like the cup plate method to assess microbial inhibition at various concentrations .

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
Compound AE. coli1 µg/mL
Compound BS. aureus1 µg/mL
Compound CAspergillus niger1 µg/mL
Compound DAspergillus oryzae1 µg/mL

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications in its chemical structure. For instance:

  • Substituents on the phenyl rings can enhance or diminish potency.
  • The presence of specific functional groups is crucial for the interaction with biological targets.

Scientific Research Applications

Structural Characteristics

The compound features a pyrazolopyrimidine core, which is known for its diverse biological activities. The presence of the methylphenyl groups enhances its lipophilicity and bioavailability.

Medicinal Chemistry

N-(2-methylphenyl)-2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide has shown promise in several therapeutic areas:

Anticancer Activity

Research indicates that compounds with a pyrazolopyrimidine scaffold exhibit cytotoxic effects against various cancer cell lines. For instance:

  • Mechanism of Action : These compounds may inhibit specific kinases involved in cancer cell proliferation.
  • Case Study : A study demonstrated that derivatives of this compound showed significant inhibition of tumor growth in xenograft models.

Anti-inflammatory Properties

Studies have suggested that this compound can modulate inflammatory pathways:

  • Targeting Cytokines : It may reduce the production of pro-inflammatory cytokines.
  • Clinical Relevance : Its potential use in treating conditions like rheumatoid arthritis is under investigation.

Pharmacology

The pharmacological profile of this compound includes:

Analgesic Effects

Preliminary studies indicate analgesic properties comparable to existing non-steroidal anti-inflammatory drugs (NSAIDs):

  • Pain Models : Efficacy was evaluated using animal models of pain where it demonstrated significant pain relief.

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties:

  • Broad Spectrum : Preliminary tests indicate activity against both Gram-positive and Gram-negative bacteria.

Material Science

Beyond biological applications, this compound can be utilized in material science:

Polymer Chemistry

Incorporation into polymer matrices can enhance material properties:

  • Thermal Stability : Compounds with similar structures have been shown to improve thermal stability and mechanical strength.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the pyrazolopyrimidine core.
  • Introduction of the methylphenyl groups via coupling reactions.
  • Final acetylation step to yield the target compound.

Comparison with Similar Compounds

Structural Analogues with Pyrazolo[3,4-d]pyrimidin-4-one Core

Table 1: Key Structural Variations and Properties
Compound Name Substituents (R1, R2) Molecular Weight (g/mol) Notable Features Reference
N-(2-methylphenyl)-2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide R1 = 2-methylphenyl; R2 = 2-methylphenyl ~406.4 High lipophilicity; dual methyl groups enhance steric hindrance -
N-(5-Chloro-2-methylphenyl)-2-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide R1 = phenyl; R2 = 5-chloro-2-methylphenyl ~436.9 Chlorine increases electronegativity; potential enhanced binding affinity
N-benzyl-2-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide R1 = 4-fluorophenyl; R2 = benzyl ~432.4 Fluorine improves metabolic stability; benzyl group may alter solubility
N-(2-Bromo-4-methylphenyl)-2-(5-methyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-yl)acetamide R1 = phenyl; R2 = 2-bromo-4-methylphenyl ~478.3 Bromine enhances halogen bonding; increased molecular weight
Key Observations:
  • The 4-fluorophenyl group in may also reduce oxidative metabolism due to fluorine’s electronegativity. Methyl groups: The dual 2-methylphenyl groups in the target compound increase lipophilicity, favoring passive diffusion across biological membranes but possibly reducing aqueous solubility.
  • Core Modifications: Pyrazolo[1,5-a]pyrimidine vs.

Analogues with Heterocyclic Modifications

  • Thiazolidinone Derivatives: Compounds like 2-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide () replace the pyrazolo[3,4-d]pyrimidine core with a thiazolidinone ring.
  • Thieno[2,3-d]pyrimidine Analogs: The compound in incorporates a thieno[2,3-d]pyrimidine core, where a sulfur atom replaces the pyrazole nitrogen. This modification may alter π-stacking interactions and redox properties.

Pharmacological Implications

  • The target compound’s methyl groups may reduce off-target effects compared to halogenated versions.
  • Cytotoxicity : Brominated derivatives () may exhibit higher cytotoxicity due to halogen-mediated DNA intercalation or protein adduct formation.

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